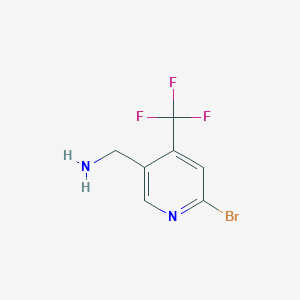
rel-(2S,6S)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-(2S,6S)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid: is a chemical compound that belongs to the morpholine family. This compound is characterized by its morpholine ring, which is substituted with a tert-butoxycarbonyl group and a carboxylic acid group. The stereochemistry of the compound is defined by the (2S,6S) configuration, indicating the specific spatial arrangement of the substituents around the morpholine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-(2S,6S)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid typically involves the following steps:
Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring through a cyclization reaction. This can be achieved by reacting an appropriate diol with ammonia or a primary amine under acidic conditions.
Introduction of the Methyl Group: The methyl group is introduced at the 6-position of the morpholine ring through an alkylation reaction. This can be accomplished using a methylating agent such as methyl iodide in the presence of a base.
Protection of the Amino Group: The amino group at the 4-position of the morpholine ring is protected using a tert-butoxycarbonyl (Boc) protecting group. This is typically done by reacting the morpholine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced at the 2-position of the morpholine ring through a carboxylation reaction. This can be achieved by reacting the morpholine derivative with carbon dioxide in the presence of a base.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes as described above. the process is optimized for large-scale production, which involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or ketones.
Reduction: The carboxylic acid group can be reduced to form corresponding alcohols or aldehydes.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles for substitution reactions include amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of derivatives with different protecting groups or functional groups.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies and reaction mechanisms.
Biology:
- Utilized in the study of enzyme-substrate interactions and protein-ligand binding.
- Serves as a building block for the synthesis of biologically active compounds.
Medicine:
- Investigated for its potential therapeutic applications, including as a precursor for drug development.
- Studied for its role in the design of novel pharmaceuticals with improved efficacy and safety profiles.
Industry:
- Applied in the production of specialty chemicals and advanced materials.
- Used in the formulation of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of rel-(2S,6S)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid is primarily determined by its ability to interact with specific molecular targets. The compound can form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with target molecules, leading to changes in their structure and function. The pathways involved in these interactions include enzyme inhibition, receptor modulation, and signal transduction.
Comparison with Similar Compounds
rel-(2S,6S)-4-(tert-butoxycarbonyl)-6-ethylmorpholine-2-carboxylic acid: Similar structure with an ethyl group instead of a methyl group.
rel-(2S,6S)-4-(tert-butoxycarbonyl)-6-propylmorpholine-2-carboxylic acid: Similar structure with a propyl group instead of a methyl group.
rel-(2S,6S)-4-(tert-butoxycarbonyl)-6-isopropylmorpholine-2-carboxylic acid: Similar structure with an isopropyl group instead of a methyl group.
Uniqueness: The uniqueness of rel-(2S,6S)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid lies in its specific stereochemistry and the presence of the tert-butoxycarbonyl protecting group
Properties
Molecular Formula |
C22H38N2O10 |
|---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
(2S,6S)-6-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid;(2R,6R)-6-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid |
InChI |
InChI=1S/2C11H19NO5/c2*1-7-5-12(6-8(16-7)9(13)14)10(15)17-11(2,3)4/h2*7-8H,5-6H2,1-4H3,(H,13,14)/t2*7-,8-/m10/s1 |
InChI Key |
NKZCVHCFBGERAY-SRPOWUSQSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C(=O)O)C(=O)OC(C)(C)C.C[C@H]1CN(C[C@H](O1)C(=O)O)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CN(CC(O1)C(=O)O)C(=O)OC(C)(C)C.CC1CN(CC(O1)C(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-methyl-4'-(methylamino)-3,4-dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,1'-cyclohexan]-5-one](/img/structure/B12295992.png)
![(5E)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B12296010.png)
![Card-20(22)-enolide, 3-[(6-deoxy-3-O-methyl-D-galactopyranosyl)oxy]-12,14-dihydroxy-11-oxo-, (3beta,5beta,12beta)-](/img/structure/B12296011.png)
![17-ethynyl-11,13-dimethyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12296015.png)

![tert-butyl 4'-(methylamino)-3H-spiro[benzo[f][1,4]oxazepine-2,1'-cyclohexane]-4(5H)-carboxylate](/img/structure/B12296024.png)
![3,3,7-Trimethyl-4,9-dioxatricyclo[3.3.1.02,7]nonane](/img/structure/B12296027.png)
![4-[2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]benzene-1,2-diol; (2R,3S,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-hexanoic acid](/img/structure/B12296035.png)
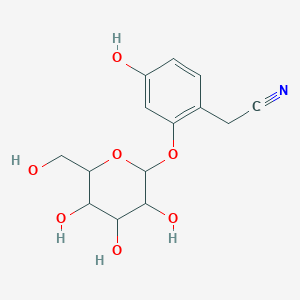
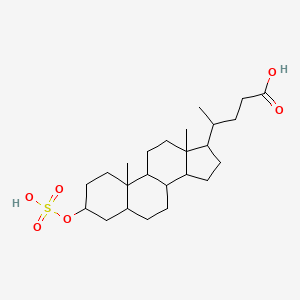
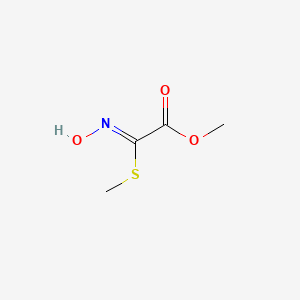
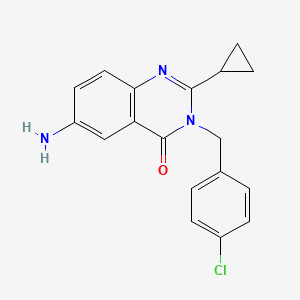
![Hydantoin, 3-[(1,1,2-Trichloroethylthio)]-](/img/structure/B12296063.png)
